3-(Oxolan-3-yl)propanoic acid
Overview
Description
3-(Oxolan-3-yl)propanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various propanoic acid derivatives, which are structurally related to 3-(Oxolan-3-yl)propanoic acid. These derivatives are often found in biologically active molecules and pharmaceuticals, indicating the potential significance of the compound .
Synthesis Analysis
The synthesis of propanoic acid derivatives can be complex, involving the use of catalysis to activate unreactive C(sp3)-H bonds. For instance, the oxidative heteroarylation of unactivated C(sp3)-H bonds with azole C(sp2)-H bonds has been achieved using copper or nickel catalysis. This method provides a rapid pathway to β-azolyl propanoic acid derivatives, which are structurally similar to 3-(Oxolan-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives can be studied using various spectroscopic methods. For example, vibrational spectroscopy, including both ab initio and density functional theory (DFT) analysis, has been used to investigate the structure of a complex propanoic acid derivative. This approach allows for the calculation of molecular structure, vibrational frequencies, and infrared intensities, which can be compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
Propanoic acid derivatives can undergo a variety of chemical reactions. The papers provided do not detail specific reactions for 3-(Oxolan-3-yl)propanoic acid, but they do mention the synthesis of novel propanoates from precursors like 2-aminophenols and dimethyl-2-oxoglutarate. These reactions are typically carried out under mild conditions and can lead to compounds with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives can be characterized using techniques such as capillary zone electrophoresis (CZE). This method has been used for the quantitative determination of neurotoxic nonprotein amino acids in seeds, which are structurally related to propanoic acid derivatives. The CZE method allows for the separation of compounds and the establishment of their concentration ranges, providing insight into their physical properties .
Scientific Research Applications
Quality Control in Pharmaceutical Development
3-(Oxolan-3-yl)propanoic acid derivatives, specifically quinoline-based propanoic acids, are being investigated for their potential in antimicrobial drug development due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods, such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are essential for quality control of these promising active pharmaceutical ingredients. This ensures the purity and efficacy of the compounds, which is critical for their potential use in treating microbial resistance (Zubkov et al., 2016).
Advancements in Synthetic Chemistry
In the realm of synthetic chemistry, 3-(Oxolan-3-yl)propanoic acid derivatives play a pivotal role. For instance, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been developed to efficiently synthesize 3,3-bis(indol-3yl)propanoic acids and their esters. This process demonstrates high regioselectivity and is significant for the synthesis of biologically and pharmaceutically relevant compounds (Kutubi & Kitamura, 2011).
Bio-based Chemical Synthesis
The shift towards sustainable and eco-friendly chemical synthesis has seen the use of 3-(Oxolan-3-yl)propanoic acid derivatives. For example, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from biobased levoglucosenone, are valuable precursors in chemical syntheses. A safer and more sustainable chemo-enzymatic synthetic pathway has been developed for these compounds, showcasing the potential of these derivatives in green chemistry (Peru et al., 2016).
Innovative Approaches in Synthetic Methods
The continuous exploration and improvement of synthetic methods involving 3-(Oxolan-3-yl)propanoic acid derivatives are noteworthy. For instance, the development of an improved synthesis for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid offers a practical and convenient process, enhancing the efficiency and yield of the synthesis process (Deng Yong, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(oxolan-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWHYOGIBXFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-3-yl)propanoic acid | |
CAS RN |
320601-71-6 | |
Record name | 3-(oxolan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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